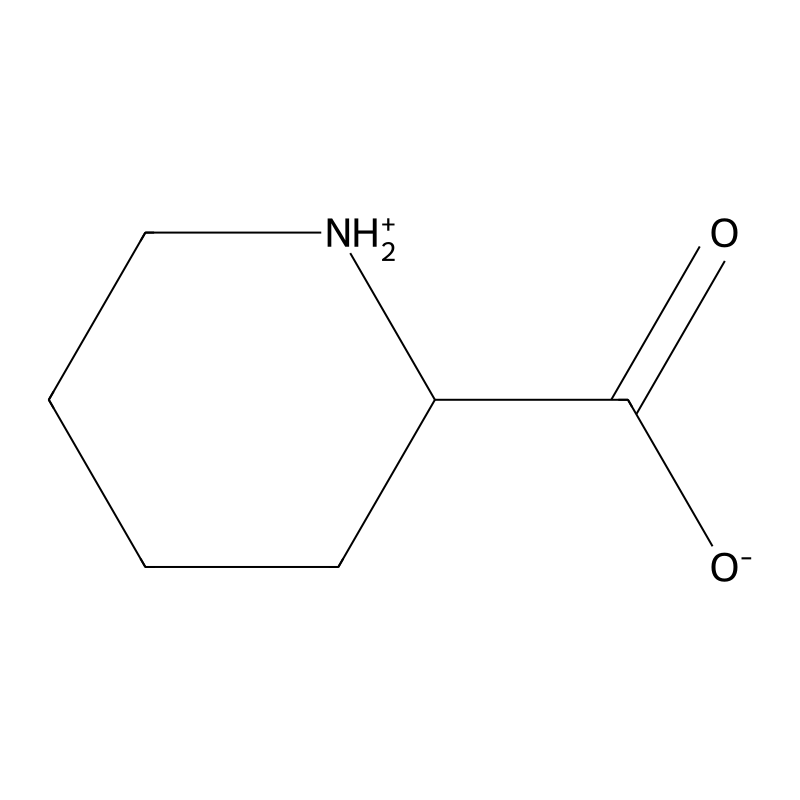

Pipecolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic, cyclic alpha-amino acid, structurally distinguished as the six-membered ring homolog of proline. This structure imparts significant conformational rigidity, making it a critical chiral building block for controlling the secondary structure and enhancing the proteolytic stability of synthetic peptides and peptidomimetics. It serves as a key precursor in the synthesis of numerous pharmacologically active compounds, including immunosuppressants like rapamycin and various enzyme inhibitors. Unlike its five-membered analog, proline, the steric hindrance of pipecolic acid's piperidine ring necessitates specific handling in synthesis, often requiring potent coupling reagents and optimized reaction conditions for efficient incorporation into target molecules.

References

- [1] Unusual Amino Acids: Pipecolic Acid (Pip). LifeTein.

- [2] Maddess, M. L., & Tacke, M. (2008). Asymmetric Synthesis of Pipecolic Acid and Derivatives. European Journal of Organic Chemistry, 2008(15), 2539-2554.

- [9] He, M., & Lents, M. H. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied microbiology and biotechnology, 70(3), 260-266.

Direct substitution of pipecolic acid with its closest structural analogs—proline (the five-membered ring homolog) or nipecotic acid (the 3-carboxylic acid isomer)—is frequently unviable in process chemistry and application development. The expanded six-membered ring of pipecolic acid introduces greater conformational constraints than proline's five-membered ring, which is a critical, non-interchangeable feature for designing peptides with specific folds, such as stabilized β-turns or helical structures. This structural difference also affects reaction kinetics in peptide synthesis, where the steric bulk of pipecolic acid demands different coupling strategies than those used for proline. Furthermore, nipecotic acid, while also a piperidine carboxylic acid, has fundamentally different biological activity, primarily acting as a GABA reuptake inhibitor, a function distinct from pipecolic acid's role as a chiral building block in non-GABAergic pharmaceuticals like rapamycin or ropivacaine. Therefore, selecting a substitute based on superficial structural similarity can lead to failed syntheses, incorrect molecular conformations, and loss of desired biological activity.

Enhanced Proteolytic Stability: Pipecolic Acid vs. Proline in Peptide Substrates

In the context of HIV proteinase substrates, replacing proline with L-pipecolic acid at the scissile bond (Tyr-Pro) of a nonapeptide substrate converted it from a substrate into an effective inhibitor. The resulting pipecolic acid-containing peptide exhibited an IC50 of approximately 1 µM against both HIV-1 and HIV-2 proteinases, while the original proline-containing peptide was readily cleaved. This demonstrates that the increased conformational rigidity of the pipecolic acid residue prevents the peptide backbone from adopting a conformation susceptible to enzymatic cleavage.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | Peptide with Pipecolic Acid: IC50 ≈ 1 µM for HIV-1 and HIV-2 proteinase |

| Comparator Or Baseline | Peptide with Proline: Readily hydrolyzed (acts as a substrate, not an inhibitor) |

| Quantified Difference | Qualitative shift from substrate to potent inhibitor |

| Conditions | In vitro assay with HIV-1 and HIV-2 proteinases and a nonapeptide substrate. |

For developing metabolically stable peptide-based therapeutics, using pipecolic acid instead of proline can directly translate to increased in-vivo half-life and efficacy by preventing enzymatic degradation.

Precursor Suitability: Essential Building Block for Immunosuppressant Synthesis

Pipecolic acid is an indispensable precursor for the biosynthesis of numerous microbial secondary metabolites with high pharmaceutical value, such as the immunosuppressant rapamycin and the antitumor agent swainsonine. The pipecolic acid-derived moiety is often crucial for the biological activity of these complex molecules. The biosynthesis is catalyzed by specific enzymes like lysine cyclodeaminases (e.g., RapL), which convert L-lysine directly to L-pipecolic acid for incorporation. This enzymatic specificity means that close analogs like proline or nipecotic acid are not recognized or incorporated, making pipecolic acid the sole viable precursor in these established biosynthetic pathways.

| Evidence Dimension | Biosynthetic Incorporation |

| Target Compound Data | Serves as the specific, enzyme-recognized precursor for rapamycin, swainsonine, and virginiamycin. |

| Comparator Or Baseline | Proline, Nipecotic Acid: Not incorporated into these specific natural products via their biosynthetic pathways. |

| Quantified Difference | Absolute requirement; no substitution reported. |

| Conditions | Microbial fermentation for secondary metabolite production (e.g., Streptomyces hygroscopicus for rapamycin). |

For any project involving the synthesis, semi-synthesis, or mutasynthesis of rapamycin analogs or other pipecolate-containing natural products, procuring pipecolic acid itself is non-negotiable.

Processability in Peptide Synthesis: Unique Handling Requirements Compared to Proline

Incorporating pipecolic acid into peptides during solid-phase peptide synthesis (SPPS) presents distinct process challenges compared to proline. The steric hindrance from its six-membered ring can lead to reduced coupling efficiency. This necessitates the use of more powerful, and often more expensive, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and may require extended reaction times to achieve complete coupling. Furthermore, when pipecolic acid is near the N-terminus, using specific resins like 2-chlorotrityl chloride is often preferred to inhibit the formation of diketopiperazine byproducts, a common issue with N-terminal proline that is exacerbated by the bulkier pipecolic acid.

| Evidence Dimension | Synthetic Process Requirements |

| Target Compound Data | Requires potent coupling reagents (HATU, PyBOP) and potentially specialized resins (2-chlorotrityl) to ensure high yield and purity. |

| Comparator Or Baseline | Proline: Can often be coupled efficiently with standard, less expensive reagents under standard conditions. |

| Quantified Difference | Qualitative difference in required process conditions and reagent selection. |

| Conditions | Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu protection strategy. |

A buyer must factor in the need for specialized, more costly reagents and potentially longer synthesis cycles when planning a process involving pipecolic acid, a consideration not typically required for proline.

Development of Proteolytically Resistant Peptide Drugs

When the primary development goal is to create peptide-based therapeutics with an extended in-vivo half-life, pipecolic acid is a strategic choice over proline. Its incorporation at or near known cleavage sites can convert a labile peptide into a stable enzyme inhibitor, as demonstrated with HIV proteinase substrates. This makes it essential for designing drug candidates targeting proteases or for peptides intended for oral or systemic administration where stability against degradation is paramount.

Synthesis of Macrocyclic Immunosuppressants and Analogs

For research and manufacturing focused on macrocyclic natural products like rapamycin, FK506, and their derivatives, pipecolic acid is a non-substitutable starting material. The specific enzymatic machinery in producer organisms like *Streptomyces hygroscopicus* is tailored for pipecolic acid, making it a mandatory component for both fermentation-based production and synthetic or semi-synthetic routes to novel analogs.

Chiral Organocatalysis and Ligand Synthesis

Pipecolic acid and its derivatives are employed as effective chiral organocatalysts, for instance in stereoselective Mannich reactions, and as ligands in metal-catalyzed processes. Its defined stereochemistry and rigid structure provide a robust scaffold for inducing asymmetry, making it a valuable procurement choice for developing novel, efficient catalytic systems where precise stereochemical control is the primary objective.

References

- [1] Copeland, T. D., Wondrak, E. M., Tozser, J., Roberts, M. M., & Oroszlan, S. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochemical and biophysical research communications, 169(1), 310-314.

- [2] He, M., & Lents, M. H. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied microbiology and biotechnology, 70(3), 260-266.

- [3] Paradisi, F., et al. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(16), 5373-5381.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

15862-86-9 (hydrochloride salt/solvate)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

535-75-1

4043-87-2

Wikipedia

General Manufacturing Information

Dates

Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem